2-(Cyclohexylsulfanyl)benzene-1,4-diol
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Overview
Description
2-(Cyclohexylsulfanyl)benzene-1,4-diol is an organic compound characterized by a benzene ring substituted with a cyclohexylsulfanyl group and two hydroxyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylsulfanyl)benzene-1,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1,4-diol and cyclohexylthiol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts: A catalyst, such as a Lewis acid (e.g., aluminum chloride), is employed to facilitate the reaction.
Reaction: The cyclohexylthiol is added dropwise to a solution of benzene-1,4-diol in the presence of the catalyst. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylsulfanyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylsulfanylbenzene.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexylsulfanylbenzene.
Substitution: Halogenated or alkylated derivatives of this compound.
Scientific Research Applications
2-(Cyclohexylsulfanyl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylsulfanyl)benzene-1,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the cyclohexylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability. These properties contribute to the compound’s biological activities and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexylsulfanyl)benzene-1,2-diol: Similar structure but with hydroxyl groups at the 1 and 2 positions.
2-(Cyclohexylsulfanyl)benzene-1,3-diol: Similar structure but with hydroxyl groups at the 1 and 3 positions.
2-(Cyclohexylsulfanyl)benzene-1,4-dimethanol: Similar structure but with methanol groups instead of hydroxyl groups.
Uniqueness
2-(Cyclohexylsulfanyl)benzene-1,4-diol is unique due to the specific positioning of the hydroxyl groups at the 1 and 4 positions, which influences its chemical reactivity and biological properties. The presence of the cyclohexylsulfanyl group also imparts distinct lipophilic characteristics, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-cyclohexylsulfanylbenzene-1,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h6-8,10,13-14H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XERPEFJHBDYCAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=CC(=C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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